FadD28 Inhibition Activity Comparison
In a fluorescence polarization competition assay measuring inhibition of FadD28 (a Mycobacterium tuberculosis fatty acyl-AMP ligase), N-(2,5-difluorophenyl)-4-fluorobenzamide exhibited an AC50 of 39.31 μM (39,310 nM) [1]. While this value indicates moderate inhibitory activity, it serves as a benchmark for structure-activity relationship (SAR) studies exploring fluorination patterns in benzamide-based FadD28 inhibitors. For context, more potent benzamide-derived FadD28 inhibitors have been reported with Ki values as low as 500 nM [2], highlighting the impact of specific substitution on target engagement.
| Evidence Dimension | FadD28 Inhibitory Activity (AC50) |
|---|---|
| Target Compound Data | 39,310 nM (AC50) |
| Comparator Or Baseline | Potent FadD28 inhibitor (e.g., BDBM50565063): 500 nM (Ki) |
| Quantified Difference | 78.6-fold less potent than the comparator |
| Conditions | Fluorescence polarization assay using purified FadD28 and a bisubstrate probe; measured in a biochemical system using a plate reader |
Why This Matters
This data provides a quantitative baseline for FadD28 inhibition, allowing researchers to evaluate the effect of the 2,5-difluoro/4-fluoro substitution pattern on enzymatic activity compared to more potent, structurally related inhibitors.
- [1] TargetMine. (n.d.). Activity report for N-(2,5-difluorophenyl)-4-fluorobenzamide. PubChem BioAssay AID: 2147-01 (FadD28 fluorescence polarization assay). Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157005785 View Source
- [2] BindingDB. (2022). BDBM50565063: FadD28 Inhibitor (CHEMBL4789026). BindingDB Entry. Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50565063 View Source
